molecular formula C5H10FN B2509456 4-Fluoropiperidine CAS No. 78197-27-0

4-Fluoropiperidine

Cat. No.: B2509456
CAS No.: 78197-27-0
M. Wt: 103.14
InChI Key: QBLLOOKBLTTXHB-UHFFFAOYSA-N
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Description

4-Fluoropiperidine is an organic compound with the molecular formula C5H10FN. It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with N-fluorobenzenesulfonimide (NFSI) in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out at low temperatures, typically between -78°C and -40°C, to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The purification of the product is typically achieved through distillation or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoropiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Uniqueness: 4-Fluoropiperidine is unique due to its specific substitution pattern, which imparts distinct conformational and electronic properties. The axial orientation of the fluorine atom in this compound can lead to more rigid structures, enhancing its stability and binding interactions in biological systems .

Properties

IUPAC Name

4-fluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLLOOKBLTTXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999438
Record name 4-Fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78197-27-0
Record name 4-Fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoropiperidine
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Q & A

Q1: What makes 4-fluoropiperidine derivatives interesting for pharmaceutical research?

A1: 4-Fluoropiperidines are considered privileged scaffolds in medicinal chemistry because the introduction of fluorine can significantly alter a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and bioavailability. This makes them attractive building blocks for drug discovery, particularly for central nervous system (CNS) disorders. []

Q2: How can 4-fluoropiperidines be synthesized?

A2: Several synthetic routes have been explored for the preparation of 4-fluoropiperidines:

  • Regioselective bromofluorination: This approach involves treating N-protected 4-methylenepiperidine with a fluorinating agent like Et3N.3HF and NBS to introduce fluorine at the desired position. []
  • Fluoro-Prins Cyclization: This method utilizes a combination of DMPU/HF for diastereoselective synthesis of substituted 4-fluoropiperidines. This approach has shown improved yields and diastereoselectivity compared to other reagents like pyridine/HF. []
  • Cyclization/Fluorination in Superacid: N,N-diallylic amines and amides can be rapidly converted to fluorinated piperidines through a cyclization reaction followed by fluorination using a superacid like HF-SbF5. []

Q3: Are there specific examples where this compound has been incorporated into biologically active molecules?

A3: Yes, researchers have successfully designed and synthesized novel molecules incorporating this compound, demonstrating its potential in drug discovery:

  • T-type Ca2+ channel antagonist: Starting with a known antagonist structure, modifications led to the development of a potent and selective T-type calcium channel antagonist containing a this compound moiety. This compound displayed efficacy in in vivo CNS models without significant cardiovascular side effects. []
  • 5-HT1D receptor ligands: Fluorination of existing 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles, leading to this compound and 3-fluoro-4-aminopiperidine derivatives, resulted in compounds retaining high affinity and selectivity for the 5-HT1D receptor. Notably, the incorporation of fluorine positively impacted the pharmacokinetic profiles, specifically oral absorption, by reducing the compounds' pKa and thus their basicity. []

Q4: What are the potential risks associated with the use of this compound derivatives as therapeutic agents?

A4: While 4-fluoropiperidines offer promising properties for drug development, potential concerns need to be addressed:

  • Reactive Iminium Ion Formation: The metabolic activation of cyclic tertiary amines, including 4-fluoropiperidines, by cytochrome P450 enzymes can generate reactive iminium ion intermediates. These intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity. []
  • Structure-Toxicity Relationship: Understanding the relationship between the structure of this compound derivatives and their potential to form reactive iminium ions is crucial. Researchers need to carefully consider structural modifications to minimize the risk of bioactivation and potential toxicity. []

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